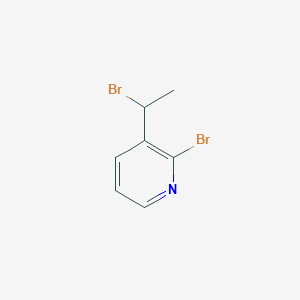

2-Bromo-3-(1-bromoethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7Br2N |

|---|---|

Molecular Weight |

264.94 g/mol |

IUPAC Name |

2-bromo-3-(1-bromoethyl)pyridine |

InChI |

InChI=1S/C7H7Br2N/c1-5(8)6-3-2-4-10-7(6)9/h2-5H,1H3 |

InChI Key |

DNHMQIJPPHPCQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(N=CC=C1)Br)Br |

Origin of Product |

United States |

Computational and Theoretical Studies of 2 Bromo 3 1 Bromoethyl Pyridine

Quantum Chemical Characterization of Molecular Structure

Quantum chemical methods are indispensable for elucidating the three-dimensional arrangement of atoms in a molecule and the relative stabilities of its different spatial orientations.

A full geometry optimization of 2-bromo-3-(1-bromoethyl)pyridine, likely employing Density Functional Theory (DFT) with a suitable basis set such as 6-311++G(d,p), would be the initial step in its computational characterization. This process would yield the most stable (lowest energy) geometric structure, providing precise bond lengths, bond angles, and dihedral angles.

Due to the presence of a chiral center at the bromoethyl group and the rotational freedom around the C-C single bond connecting this group to the pyridine (B92270) ring, this compound can exist in various conformations. A thorough conformational analysis would involve systematically rotating this dihedral angle and calculating the energy at each step. This would reveal the potential energy surface and identify the global minimum (the most stable conformer) as well as any local minima (other stable conformers). The results would likely be influenced by steric hindrance between the bromoethyl group and the bromine atom on the pyridine ring, as well as potential weak intramolecular interactions.

The conformational analysis provides an energetic landscape, illustrating the energy barriers between different conformers. The relative energies of the stable isomers (conformers) would be determined, and their population at a given temperature could be calculated using the Boltzmann distribution. This analysis would indicate which conformation is most likely to be present under experimental conditions. Furthermore, the study of different stereoisomers (R and S enantiomers) would be essential, although their energetic properties in an achiral environment would be identical.

Electronic Structure and Reactivity Prediction

Understanding the electronic properties of a molecule is key to predicting its chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution.

The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. The locations of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the lone pairs of the nitrogen atom and the bromine atoms would contribute significantly to the HOMO, while the LUMO would likely be distributed over the π-system of the pyridine ring.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Expected Value | Significance |

|---|---|---|

| HOMO Energy | Negative (e.g., ~ -6.5 eV) | Indicates electron-donating ability |

| LUMO Energy | Negative (e.g., ~ -0.5 eV) | Indicates electron-accepting ability |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP would be expected to show a region of significant negative potential around the nitrogen atom due to its lone pair, making it a likely site for protonation or coordination to metal centers. The regions around the hydrogen atoms would exhibit positive potential. The bromine atoms would likely show a region of slight negative potential (the "sigma-hole" phenomenon notwithstanding). This analysis, combined with a calculation of atomic charges (e.g., using Natural Bond Orbital analysis), would provide a detailed picture of the molecule's electrostatic properties and its preferred sites for non-covalent interactions.

Mechanistic Insights from Computational Simulations

While no specific mechanistic studies on this compound are published, computational simulations could provide profound insights into its reaction mechanisms. For instance, the substitution or elimination reactions of the bromoethyl group could be modeled to determine the transition state structures and activation energies. This would help in predicting the preferred reaction pathways (e.g., SN1, SN2, E1, E2) and the stereochemical outcomes of such reactions. Furthermore, the influence of the bromo-substituted pyridine ring on the reactivity of the side chain could be systematically investigated.

Elucidation of Reaction Pathways and Transition States

The study of reaction pathways and the characterization of transition states are fundamental to understanding the chemical behavior of a compound. For a molecule like this compound, which features multiple reactive sites, computational methods such as Density Functional Theory (DFT) would be invaluable.

Theoretical investigations would typically focus on several key reaction types:

Nucleophilic Substitution: Examining the substitution reactions at the ethyl-bromide and the pyridine-bromide positions. Computational models could predict whether these reactions proceed via an S_N1 or S_N2 mechanism, and determine the activation energy barriers for each pathway.

Elimination Reactions: Investigating the potential for elimination reactions to form a vinylpyridine derivative. The transition state geometries and energies for E1 and E2 pathways could be calculated to assess the likelihood of these reactions under various conditions.

Metal-Catalyzed Cross-Coupling Reactions: Modeling reactions such as Suzuki or Sonogashira couplings at the C-Br bond on the pyridine ring. DFT calculations can elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, and identify the rate-determining step.

A hypothetical data table for a modeled reaction, such as a nucleophilic substitution, might look as follows:

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| S_N2 at ethyl-bromide | 0.0 | 22.5 | -5.2 | 22.5 |

| S_N2 at pyridine-bromide | 0.0 | 35.1 | -3.8 | 35.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not currently available.

Investigation of Solvent Effects on Reaction Energetics and Mechanisms

The surrounding solvent environment can significantly influence the energetics and mechanisms of a chemical reaction. For this compound, computational studies would likely employ both implicit and explicit solvent models to understand these effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the stabilizing or destabilizing effects of the solvent on reactants, transition states, and products.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the specific interactions, such as hydrogen bonding, between the solvent and the solute to be directly modeled, providing a more detailed picture of the solvation shell's role in the reaction mechanism.

Research in this area would aim to determine how solvents of varying polarity affect reaction rates and selectivity. For instance, polar protic solvents might favor an S_N1 pathway by stabilizing the carbocation intermediate, while polar aprotic solvents could accelerate an S_N2 reaction.

A representative data table illustrating the effect of different solvents on a hypothetical reaction's activation energy is presented below:

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) - Implicit Model | Activation Energy (kcal/mol) - Explicit Model |

| Gas Phase | 1 | 28.7 | N/A |

| Toluene | 2.4 | 25.3 | 24.9 |

| Acetone | 21 | 22.1 | 21.5 |

| Water | 78 | 19.8 | 19.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not currently available.

Advanced Spectroscopic Characterization of 2 Bromo 3 1 Bromoethyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-Bromo-3-(1-bromoethyl)pyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR for Precise Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule.

In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the bromoethyl side chain. The pyridine ring protons would appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling constants would be influenced by the positions of the bromine and bromoethyl substituents. For comparison, the ¹H NMR spectrum of the related compound 2-bromopyridine (B144113) shows signals at approximately δ 8.36, 7.56, 7.49, and 7.26 ppm in CDCl₃. chemicalbook.com The protons of the bromoethyl group would consist of a quartet for the methine proton (CHBr) and a doublet for the methyl protons (CH₃), with their chemical shifts influenced by the adjacent bromine atom. For instance, in 2-bromopropane, the CH proton appears as a septet, while the CH₃ protons appear as a doublet. docbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be expected for each of the five carbons in the pyridine ring and the two carbons in the bromoethyl side chain. The carbon attached to the bromine on the pyridine ring (C-2) is expected to have a chemical shift in the range of δ 140-145 ppm, as seen in 2-bromopyridine (δ 142.4 ppm in CDCl₃). rsc.orgnih.gov The carbons of the bromoethyl group would also show characteristic shifts, for example, in 2-bromo-2-methylpropane, the carbon attached to bromine appears at δ 62.5 ppm. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference Analogues |

| Pyridine H-4 | 7.2 - 7.6 | 125 - 130 | 2-Bromopyridine chemicalbook.comrsc.org |

| Pyridine H-5 | 7.5 - 7.9 | 138 - 142 | 2-Bromopyridine chemicalbook.comrsc.org |

| Pyridine H-6 | 8.2 - 8.6 | 150 - 154 | 2-Bromopyridine chemicalbook.comrsc.org |

| -CH(Br)CH₃ | 4.5 - 5.5 (quartet) | 40 - 50 | 2-Bromopropane docbrown.info |

| -CH(Br)CH₃ | 1.8 - 2.2 (doublet) | 20 - 25 | 2-Bromopropane docbrown.info |

| Pyridine C-2 | - | 140 - 145 | 2-Bromopyridine rsc.orgnih.gov |

| Pyridine C-3 | - | 130 - 135 | 2-Bromo-3-methylpyridine chemicalbook.com |

| Pyridine C-4 | - | 125 - 130 | 2-Bromopyridine chemicalbook.comrsc.org |

| Pyridine C-5 | - | 138 - 142 | 2-Bromopyridine chemicalbook.comrsc.org |

| Pyridine C-6 | - | 150 - 154 | 2-Bromopyridine chemicalbook.comrsc.org |

| -CH(Br)CH₃ | - | 40 - 50 | 2-Bromo-2-methylpropane docbrown.info |

| -CH(Br)CH₃ | - | 20 - 25 | 2-Bromo-2-methylpropane docbrown.info |

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be instrumental in confirming the connectivity of the protons on the pyridine ring and the coupling between the methine and methyl protons of the bromoethyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity across quaternary carbons and for confirming the position of the bromoethyl substituent on the pyridine ring by showing correlations between the bromoethyl protons and the pyridine ring carbons. youtube.com

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands for the pyridine ring and the alkyl bromide functional groups. The pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region. For instance, pyridine adsorbed on solid acid catalysts shows bands around 1615, 1577, 1492, and 1450 cm⁻¹. researchgate.netresearchgate.net The C-Br stretching vibrations are expected in the lower frequency region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of 2-bromopyridine shows distinct bands that can be used as a reference. nih.gov For this compound, the C-Br stretching vibrations would also be observable in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference Analogues |

| Pyridine Ring C=C, C=N stretching | 1400 - 1600 | FTIR, Raman | Pyridine researchgate.netresearchgate.net, 2-Bromopyridine nih.gov |

| C-H stretching (aromatic) | 3000 - 3100 | FTIR, Raman | Pyridine researchgate.net |

| C-H stretching (aliphatic) | 2850 - 3000 | FTIR, Raman | Alkyl halides |

| C-Br stretching | 500 - 600 | FTIR, Raman | Bromoalkanes |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₇Br₂N), HRMS would confirm its molecular formula.

The mass spectrum would also show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern provides further structural information. Expected fragmentation pathways for this compound would include the loss of a bromine atom, the cleavage of the bromoethyl side chain, and the fragmentation of the pyridine ring. The mass spectrum of 3-bromopyridine, for example, shows a prominent molecular ion peak and fragmentation ions corresponding to the loss of bromine and other fragments. nist.gov

X-ray Crystallography for Solid-State Structure Determination of Related Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no specific crystal structure for this compound is publicly available, the structures of related bromo-substituted pyridine derivatives have been reported. nih.govmdpi.com

For instance, the crystal structure of 2-bromo-3-hydroxy-6-methylpyridine has been determined, revealing details about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov Similarly, structural studies on bromo-substituted derivatives of other heterocyclic compounds provide insights into the influence of bromine substitution on crystal packing and intermolecular forces, such as hydrogen bonds and halogen bonds. nih.govrsc.org Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would provide precise coordinates of all atoms in the molecule, offering definitive proof of its structure and stereochemistry.

Synthetic Applications in Complex Chemical Architectures

Role as a Versatile Building Block in Multi-Step Organic Synthesis

The strategic importance of 2-Bromo-3-(1-bromoethyl)pyridine in multi-step organic synthesis lies in its capacity for selective and sequential reactions. The bromine atom on the pyridine (B92270) ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental for the introduction of carbon-carbon and carbon-heteroatom bonds, allowing for the extension of the molecular framework.

In contrast, the bromine atom on the ethyl side chain behaves as a reactive alkyl halide. This site is prone to nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity provides a straightforward method for introducing diverse functional groups and for tethering the pyridine core to other molecular fragments. The differential reactivity of the two bromine atoms allows for a programmed, step-wise elaboration of the molecule, making it a valuable tool for the systematic construction of complex target structures.

A hypothetical synthetic sequence illustrating this versatility could involve an initial Suzuki coupling at the C2 position of the pyridine ring to introduce a new aryl or heteroaryl substituent. The resulting product, now bearing a more complex aromatic system, would still possess the reactive bromoethyl group at the C3 position. This group can then be targeted in a subsequent step, for instance, by reaction with a primary amine to introduce a side chain that could be crucial for biological activity or for further intramolecular reactions.

Construction of Fused Heterocyclic Systems Containing Pyridine Moieties

A key application of this compound is in the synthesis of fused heterocyclic systems, where the pyridine ring is annulated with another ring system. This is often achieved through intramolecular cyclization reactions, leveraging the proximity of the reactive bromoethyl side chain and a nucleophilic group introduced at the C2 position.

For example, the initial substitution of the C2-bromine with a suitable nucleophile, such as an amine or a thiol, sets the stage for a subsequent intramolecular cyclization. If a primary amine is used as the nucleophile in the first step, the resulting secondary amine can then displace the bromine atom on the ethyl side chain in an intramolecular fashion to form a six-membered dihydropyrazine ring fused to the pyridine core. This strategy provides a direct route to pyrido[2,3-b]pyrazine derivatives, which are of significant interest in medicinal chemistry.

Similarly, reaction with a thiol at the C2 position would yield a 2-mercaptopyridine derivative, which could then undergo intramolecular S-alkylation to form a fused thiazinone ring system. The choice of the initial nucleophile and the reaction conditions can be tailored to control the size and nature of the fused ring, providing access to a variety of heterocyclic scaffolds.

| Starting Material | Reagent | Intermediate | Fused Heterocycle |

| This compound | Primary Amine (R-NH₂) | 2-(Alkylamino)-3-(1-bromoethyl)pyridine | Pyrido[2,3-b]pyrazine derivative |

| This compound | Thiol (R-SH) | 2-(Alkylthio)-3-(1-bromoethyl)pyridine | Thieno[2,3-b]pyridine derivative |

Preparation of Bridged or Polycyclic Structures through Intramolecular Reactions

Beyond the construction of simple fused systems, this compound can serve as a precursor for more complex bridged or polycyclic architectures. This is typically achieved through multi-step sequences that create a tether between the pyridine ring and another part of the molecule, followed by an intramolecular reaction that forms a new ring, creating a bridged structure.

An illustrative, albeit hypothetical, strategy could involve a Suzuki coupling of this compound with a boronic acid that also contains a terminal alkene. This would result in a molecule with a pyridine core, a bromoethyl side chain, and a tethered alkene. An intramolecular Heck reaction could then be envisioned, where the palladium catalyst inserts into the C-Br bond of the ethyl group and the resulting organopalladium species adds across the tethered alkene. Subsequent beta-hydride elimination would form a new ring, creating a bridged polycyclic system. The regioselectivity and stereoselectivity of such a cyclization would be influenced by the length and nature of the tether.

Derivatization for Creation of Advanced Molecular Scaffolds and Chemical Libraries

The dual reactivity of this compound makes it an excellent starting material for the generation of chemical libraries for high-throughput screening. The ability to perform two distinct and orthogonal chemical transformations on the molecule allows for the rapid generation of a large number of diverse analogues from a common intermediate.

A common strategy in library synthesis is "parallel synthesis," where a common starting material is reacted with a set of different reagents in a spatially separated manner (e.g., in a multi-well plate). For instance, this compound could first be subjected to a Suzuki coupling with a library of different boronic acids to generate a set of 2-aryl-3-(1-bromoethyl)pyridines. Each of these products could then be further reacted with a library of different amines or thiols to create a large matrix of final compounds. This approach allows for the systematic exploration of the chemical space around the pyridine core, which is invaluable in the search for new drug candidates or materials with desired properties.

| Reaction Type | Reagent Class | Resulting Moiety |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | 2-Aryl/Heteroaryl Pyridine |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | 2-Amino Pyridine |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Functionalized Ethyl Side Chain |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-3-(1-bromoethyl)pyridine, and how can regioselectivity challenges in bromination be addressed?

- Methodology : Bromination of pyridine derivatives typically employs reagents like NBS (N-bromosuccinimide) or PBr₃. For 3-(1-bromoethyl) substitution, a stepwise approach may involve:

Introducing the ethyl group via alkylation.

Brominating the ethyl group using radical initiators (e.g., AIBN) to control selectivity .

Protecting the pyridine nitrogen with Boc groups to prevent undesired side reactions.

- Key Considerations : Monitor reaction progress via GC-MS or HPLC to optimize yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR :

- ¹H NMR: Peaks at δ 2.5–3.0 ppm (CH₂Br) and δ 4.0–4.5 ppm (BrCH₂CH₃) confirm bromoethyl substitution .

- ¹³C NMR: Signals near 30 ppm (CH₂Br) and 35 ppm (BrCH₂CH₃) validate the structure.

- X-ray Crystallography : Resolves steric effects of the bromoethyl group and pyridine ring planarity .

Q. How does this compound participate in cross-coupling reactions, and what are typical applications?

- Suzuki-Miyaura Coupling : The bromine at the 2-position reacts with boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) to form biaryl derivatives .

- Buchwald-Hartwig Amination : The bromoethyl group can be substituted with amines for pharmaceutical intermediates .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic effects of substituents on reactivity?

- DFT Analysis :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Exact exchange functionals (e.g., B3LYP) improve accuracy in modeling bromine’s electron-withdrawing effects .

- Applications : Predict regioselectivity in further functionalization reactions.

Q. What strategies resolve contradictory literature data on reaction yields in cross-coupling applications?

- Case Study : Discrepancies in Suzuki coupling yields (40–85%) may arise from:

- Catalyst loading (0.5–5 mol% Pd).

- Solvent polarity (THF vs. DMF).

Q. What challenges arise in enantioselective transformations of this compound, and what chiral catalysts are promising?

- Challenges : Steric hindrance from the bromoethyl group reduces accessibility to chiral catalysts.

- Solutions :

- Use bulky ligands like Josiphos or BINAP to enhance enantiomeric excess (ee) .

- Screen ionic liquids as reaction media to improve catalyst-substrate interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.